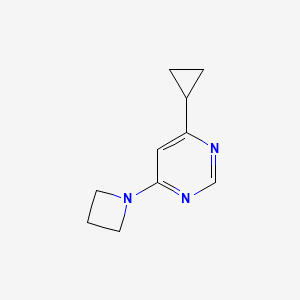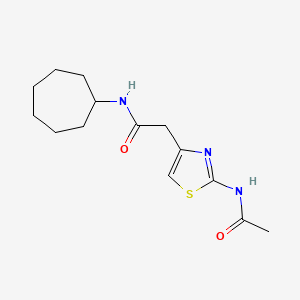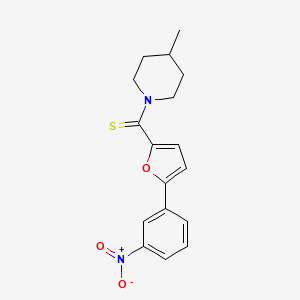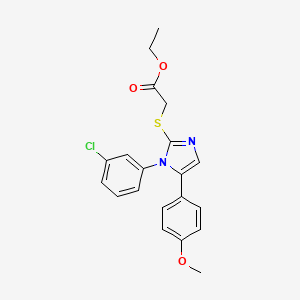
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of azetidine derivatives often involves multistep processes. For example, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis
The molecular structure of azetidine derivatives can vary widely depending on the specific substituents attached to the azetidine ring. For instance, the molecular formula of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is C9H12BNO4S.Chemical Reactions Analysis
Azetidine derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary depending on the specific substituents. For example, the molecular weight of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid is 241.07 g/mol.Applications De Recherche Scientifique
Antidepressant and Nootropic Activities
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine, as part of the 2-azetidinones class, has been investigated for its antidepressant and nootropic (cognitive enhancing) activities. Research involving the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides has shown potential antidepressant and nootropic effects. Particularly, compounds with 2,5-dimethoxy substitution and para-nitro substitution on the aryl ring exhibited the highest antidepressant and nootropic activities, respectively, indicating the significant role of 2-azetidinones in CNS active agent development (Thomas et al., 2016).
Histamine H4 Receptor Ligands
Another study explored a series of 2-aminopyrimidines, working from a pyrimidine hit identified in an HTS campaign, to optimize potency for histamine H4 receptor (H4R) ligands. Systematic modifications led to compounds with significant anti-inflammatory and antinociceptive activities in vitro and in vivo, supporting the potential of H4R antagonists for pain relief (Altenbach et al., 2008).
Antihypertensive Activity
Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including this compound analogs, demonstrated antihypertensive activity in spontaneously hypertensive rats. Compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine notably reduced blood pressure in a gradual, sustained manner (Bennett et al., 1981).
Antihyperlipidemic Evaluation
Azetidinone derivatives have also been evaluated for antihyperlipidemic properties. Novel thienopyrimidine derivatives of azetidinone showed significant lipid-lowering effects in Wistar albino rats, comparable to those of the standard drug gemfibrozil, indicating a potential role in cholesterol management (Arya et al., 2013).
Antibacterial Activity
The antibacterial efficacy of 7-azetidinylquinolones, which include this compound structures, was explored. These compounds showed potent in vitro activity against various Gram-positive and Gram-negative bacteria and were effective in vivo in a mouse infection model, indicating their potential as broad-spectrum antibacterial agents (Frigola et al., 1994).
Mécanisme D'action
While the specific mechanism of action for “4-(Azetidin-1-yl)-6-cyclopropylpyrimidine” is not known, azetidine derivatives have been studied for their potential biological activities. For example, some azetidine derivatives have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
4-(azetidin-1-yl)-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-13(5-1)10-6-9(8-2-3-8)11-7-12-10/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKWWOYSYFFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)
![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)

![4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2644406.png)
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)


![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)
![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)

